

# Application Notes and Protocols: Novelty-Suppressed Feeding Paradigm with BMS-986163 Administration

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Compound of Interest		
Compound Name:	BMS-986163	
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These application notes provide a detailed protocol for utilizing the novelty-suppressed feeding (NSF) paradigm to evaluate the anxiolytic and antidepressant-like effects of **BMS-986163**, a water-soluble intravenous prodrug of the potent and selective GluN2B negative allosteric modulator (NAM), BMS-986169.[1][2]

#### Introduction

The novelty-suppressed feeding (NSF) test is a widely used behavioral assay to assess anxiety- and depression-like states in rodents.[3][4] The test is based on the conflict between the drive to eat after a period of food deprivation and the fear of a novel and brightly lit environment.[3][4] A reduction in the latency to begin eating in the novel environment is indicative of anxiolytic or antidepressant drug efficacy.[3] The NSF test is particularly sensitive to chronic, but not acute, administration of traditional antidepressants, making it a valuable tool for screening novel therapeutic agents.[4][5]

**BMS-986163** is a prodrug that rapidly converts to BMS-986169 in vivo.[1] BMS-986169 is a negative allosteric modulator of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Antagonism of the GluN2B receptor has shown therapeutic potential for major depressive disorder. Preclinical studies have demonstrated that **BMS-986163** exhibits dose-



dependent activity in the novelty-suppressed feeding paradigm in mice following intravenous administration, suggesting its potential as a rapidly acting antidepressant.[1]

#### **Data Presentation**

While the primary literature confirms a dose-dependent effect of **BMS-986163** in the novelty-suppressed feeding paradigm, the specific quantitative data from these studies is not publicly available.[1] Therefore, the following table presents representative data from a typical NSF study to illustrate how results can be structured for clear comparison.

Table 1: Representative Data from a Novelty-Suppressed Feeding Study

Treatment Group	Dose (mg/kg, i.v.)	n	Latency to Feed (seconds) (Mean ± SEM)	Food Consumed in Home Cage (grams) (Mean ± SEM)
Vehicle	-	15	250 ± 25	1.5 ± 0.2
BMS-986163	1	15	180 ± 20*	1.6 ± 0.2
BMS-986163	3	15	120 ± 15**	1.5 ± 0.1
BMS-986163	10	15	80 ± 10***	1.4 ± 0.2

<sup>\*</sup>p < 0.05, \*\*p < 0.01, \*\*\*p < 0.001 compared to Vehicle. Statistical analysis would typically be performed using a one-way ANOVA followed by a post-hoc test for multiple comparisons.

#### **Experimental Protocols**

This section provides a detailed methodology for conducting the novelty-suppressed feeding test with intravenous administration of **BMS-986163** in mice.

### **Animal Subjects and Housing**

Species: Male C57BL/6J mice, 8-10 weeks old.



- Housing: Group-housed (4-5 mice per cage) in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle (lights on at 7:00 AM). Provide ad libitum access to standard chow and water unless otherwise specified.
- Acclimation: Allow mice to acclimate to the housing facility for at least one week before the start of the experiment. Handle the mice for 2-3 minutes each day for 3-4 days prior to testing to reduce stress associated with handling.

#### **BMS-986163** Preparation and Administration

- Formulation: **BMS-986163** is a water-soluble phosphate prodrug.[1] For intravenous (i.v.) administration, dissolve **BMS-986163** in sterile 0.9% saline to the desired concentrations (e.g., 0.1, 0.3, and 1.0 mg/mL to achieve doses of 1, 3, and 10 mg/kg in a 10 mL/kg injection volume).
- Administration: Administer the vehicle or BMS-986163 solution via the lateral tail vein. The
  injection volume should be consistent across all groups (e.g., 10 mL/kg). The timing of
  administration relative to the NSF test should be consistent (e.g., 30 minutes prior to the
  test).

#### **Novelty-Suppressed Feeding Apparatus**

- Arena: A square open-field arena (e.g., 50 cm x 50 cm x 40 cm) made of opaque plastic.
- Flooring: Cover the floor of the arena with a thin layer of fresh bedding (same type as in the home cage).
- Food Pellet: Place a single, familiar food pellet (e.g., a pellet from the home cage chow) on a small, white paper platform (e.g., 5 cm x 5 cm) in the center of the arena.
- Lighting: The center of the arena should be brightly illuminated (e.g., 500-800 lux), while the corners and periphery are dimly lit.

#### **Experimental Procedure**

 Food Deprivation: 24 hours prior to the NSF test, remove food from the home cages. Water should remain available ad libitum.



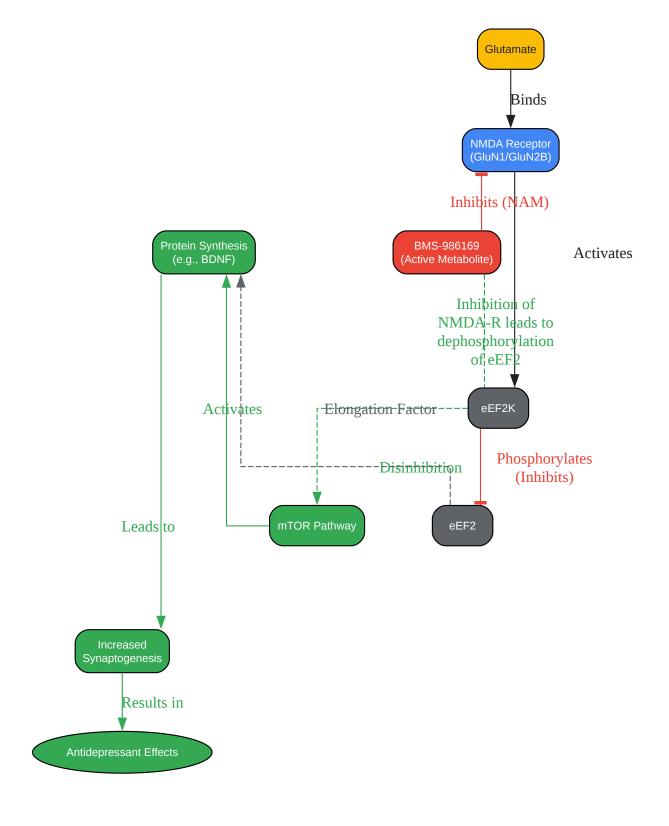
- Habituation to Testing Room: On the day of the test, transport the mice to the testing room at least 30-60 minutes before the start of the experiment to allow for habituation. The testing room should be quiet and have dim ambient lighting.
- **BMS-986163** Administration: Administer the prepared vehicle or **BMS-986163** solution intravenously as described above.
- Novelty-Suppressed Feeding Test:
  - Gently place a single mouse into one corner of the brightly lit arena.
  - Start a stopwatch immediately.
  - Record the latency (in seconds) for the mouse to take the first bite of the food pellet. The
    maximum test duration is typically 10 minutes (600 seconds). If a mouse does not eat
    within this time, a latency of 600 seconds is assigned.
  - Observe and record other behaviors such as grooming, rearing, and defecation, as these can also be indicators of anxiety.
- Home Cage Food Consumption:
  - Immediately after the NSF test, return the mouse to its home cage, where a pre-weighed amount of food is available.
  - Measure the amount of food consumed over a specific period (e.g., 5-15 minutes) to assess for potential effects of the drug on appetite, which could confound the interpretation of the NSF test results.

#### **Data Analysis**

- Latency to Feed: Analyze the latency to feed data using a one-way analysis of variance
  (ANOVA) with the treatment dose as the independent variable. If the ANOVA is significant,
  perform post-hoc tests (e.g., Dunnett's or Tukey's) to compare the BMS-986163 treated
  groups to the vehicle control group.
- Home Cage Food Consumption: Analyze the food consumption data using a one-way ANOVA to ensure that BMS-986163 does not independently alter appetite.



# Mandatory Visualizations GluN2B Signaling Pathway in Depression





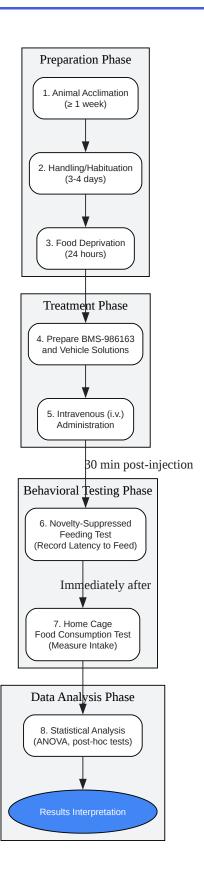


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Caption: GluN2B signaling and the mechanism of BMS-986163.

## **Experimental Workflow for Novelty-Suppressed Feeding**





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Caption: Experimental workflow for the NSF test.



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#### References

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